molecular formula C16H14N2O3 B2377905 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione CAS No. 545393-60-0

2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione

Cat. No. B2377905
CAS RN: 545393-60-0
M. Wt: 282.299
InChI Key: MGJXAUCIQJZYEL-UHFFFAOYSA-N
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Description

“2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione” is a chemical compound . It belongs to the class of isoindoline-1,3-dione, which is known for its wide range of pharmacological activities.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione was synthesized and evaluated as an AChE inhibitor .


Molecular Structure Analysis

The geometric structure of similar compounds has been analyzed and compared, finding a close correlation .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the condensation of phthalic anhydride with selected amino-containing compounds has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 282.29 g/mol . This compound is a white to off-white powder that is soluble in DMSO, DMF, and ethanol.

Scientific Research Applications

  • Pharmacophore in Drug-like Molecules : Dioxoisoindolines, including 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione, are recognized as pharmacophore groups in various drug-like molecules with diverse biological activities. Notably, phthalimide derivatives are potent inhibitors of acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease. These compounds show promise in the treatment of neurodegenerative diseases due to their ability to inhibit AChE, which can potentially slow the deterioration of the cholinergic system (Andrade-Jorge et al., 2018).

  • Crystal and Molecular Structure Analysis : Research has been conducted on the crystal and molecular structure of isoindoline-1,3-dione derivatives, including 2-(4-Ethoxyphenyl)isoindoline-1,3-dione. Such studies are essential for understanding the physical and chemical properties of these compounds, which is crucial for their application in various scientific and medicinal fields (Duru et al., 2018).

  • Catalysis and Green Chemistry : Isoindoline-1,3-dione derivatives have been explored in the context of green chemistry. For example, the Water Extract of Onion Peel Ash (WEOPA) method was developed for synthesizing these derivatives, offering an environmentally friendly and efficient approach. This method highlights the potential of using isoindoline-1,3-dione derivatives in sustainable chemical processes (Journal et al., 2019).

  • Antimicrobial Activities : Studies have also revealed the antimicrobial potential of isoindoline-1,3-dione and its derivatives. These compounds exhibit significant antimicrobial activity, comparable to standard drugs, against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Sabastiyan & Suvaikin, 2012).

  • Molecular Docking and Antimicrobial Studies : Further research involving molecular docking and antimicrobial studies of isoindoline-1,3-dione derivatives has been conducted. These studies help in understanding the interaction of these compounds with biological targets, which is crucial for drug development (Ghabbour & Qabeel, 2016).

Mechanism of Action

Target of Action

The primary targets of 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione are the human dopamine receptor D2 and acetylcholinesterase (AChE) . The dopamine receptor D2 plays a crucial role in the dopaminergic system, which is involved in reward, motivation, and movement. AChE is a key enzyme in the cholinergic system, associated with the degradation of acetylcholine, and is implicated in Alzheimer’s disease .

Mode of Action

This compound interacts with its targets, leading to changes in their function. In the case of the dopamine receptor D2, it acts as a ligand, interacting with the main amino acid residues at its allosteric binding site . For AChE, it acts as an inhibitor, preventing the enzyme from breaking down acetylcholine .

Biochemical Pathways

The interaction of this compound with the dopamine receptor D2 can affect the dopaminergic pathway, potentially influencing reward and motivation mechanisms . Its inhibition of AChE can impact the cholinergic pathway, potentially slowing the degradation of acetylcholine and thereby enhancing cholinergic transmission .

Pharmacokinetics

One study suggests that it has good affinity and some pharmacokinetic parameters were predicted in silico .

Result of Action

The molecular and cellular effects of this compound’s action include potential modulation of the dopaminergic and cholinergic systems . In a Parkinsonism mouse model, one derivative of this compound was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, isoindoline-1,3-dione exerts a good competitive inhibition on AChE and has very low acute toxicity .

Future Directions

The future directions of “2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione” research could involve further exploration of its therapeutic properties. The synthesized compounds demonstrated moderate to good AChE inhibitory effect with results higher than rivastigmine .

properties

IUPAC Name

2-[2-(3-aminophenoxy)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c17-11-4-3-5-12(10-11)21-9-8-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJXAUCIQJZYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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